molecular formula C10H12BrNO2 B2433415 Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate CAS No. 122332-24-5

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Cat. No.: B2433415
CAS No.: 122332-24-5
M. Wt: 258.115
InChI Key: YQWYXOBDKUWXCE-SECBINFHSA-N
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Description

Methyl ®-2-Amino-3-(4-bromophenyl)propanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is known for its unique structural properties, which include an amino group, a bromophenyl group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-Amino-3-(4-bromophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with glycine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves the esterification of the amine with methanol in the presence of an acid catalyst to form Methyl ®-2-Amino-3-(4-bromophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-Amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium hydroxide or amines are used for substitution reactions.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Methyl ®-2-Amino-3-(4-bromophenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-Amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s bromophenyl group allows it to bind to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction enhances its binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
  • 4-(4-Bromophenyl)-thiazol-2-amine

Uniqueness

Methyl ®-2-Amino-3-(4-bromophenyl)propanoate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. Unlike its achiral counterparts, this compound can interact with chiral environments in biological systems, leading to enhanced efficacy and reduced side effects in pharmaceutical applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWYXOBDKUWXCE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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